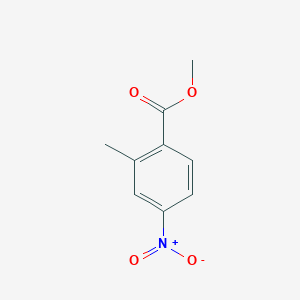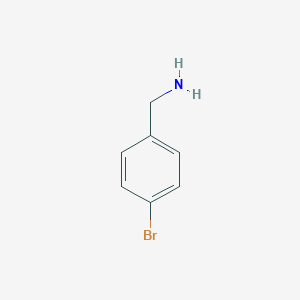
N,N-Dibutylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dibutylbenzamide, also known as DBBA, is a chemical compound that belongs to the family of amides. It is commonly used as a reagent in organic synthesis and as an insect repellent. DBBA has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N,N-Dibutylbenzamide as an insect repellent is not fully understood. However, it is believed to act by disrupting the olfactory system of insects, thereby preventing them from detecting the host. N,N-Dibutylbenzamide has also been shown to inhibit the corrosion of metal surfaces by forming a protective layer on the surface.
Biochemische Und Physiologische Effekte
N,N-Dibutylbenzamide has been shown to have low toxicity and is considered safe for use in insect repellent products. However, its effects on human health are not fully understood. N,N-Dibutylbenzamide has been reported to cause skin irritation in some individuals. In addition, N,N-Dibutylbenzamide has been shown to have antimicrobial activity against certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
N,N-Dibutylbenzamide is a versatile reagent that can be used in various organic synthesis reactions. It is relatively easy to synthesize and has a high yield. However, N,N-Dibutylbenzamide is not compatible with all reaction conditions and may require optimization for certain reactions. In addition, N,N-Dibutylbenzamide may not be suitable for reactions that require high temperatures or strong acids or bases.
Zukünftige Richtungen
There are several potential future directions for research on N,N-Dibutylbenzamide. One area of interest is the development of new insect repellent products that incorporate N,N-Dibutylbenzamide. Another area of interest is the investigation of the antimicrobial properties of N,N-Dibutylbenzamide and its potential use in medical applications. In addition, further research is needed to fully understand the mechanism of action of N,N-Dibutylbenzamide as an insect repellent and its effects on human health.
Conclusion:
In conclusion, N,N-Dibutylbenzamide is a versatile chemical compound that has potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its insect repellent properties, use as a corrosion inhibitor, and potential use as a reagent in organic synthesis. N,N-Dibutylbenzamide has low toxicity and is considered safe for use in insect repellent products. However, further research is needed to fully understand its effects on human health and its mechanism of action as an insect repellent.
Synthesemethoden
N,N-Dibutylbenzamide can be synthesized through the reaction of benzoyl chloride and butylamine in the presence of a base such as sodium hydroxide. The resulting product is purified through distillation or recrystallization. The yield of N,N-Dibutylbenzamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
N,N-Dibutylbenzamide has been extensively studied for its potential applications in various fields. It has been found to exhibit insect repellent properties and is used in the formulation of insect repellent products. N,N-Dibutylbenzamide has also been studied for its potential use as a corrosion inhibitor in metal surfaces. In addition, N,N-Dibutylbenzamide has been investigated for its potential use as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
25033-65-2 |
|---|---|
Produktname |
N,N-Dibutylbenzamide |
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
N,N-dibutylbenzamide |
InChI |
InChI=1S/C15H23NO/c1-3-5-12-16(13-6-4-2)15(17)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI-Schlüssel |
RYGJQVQEGCQNHM-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1 |
Andere CAS-Nummern |
25033-65-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)





![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)




